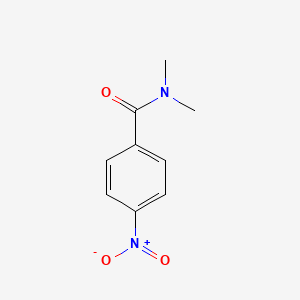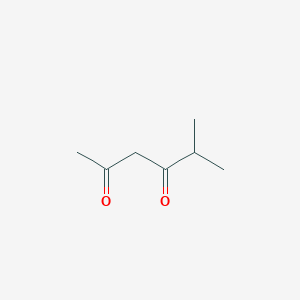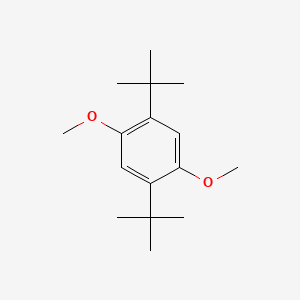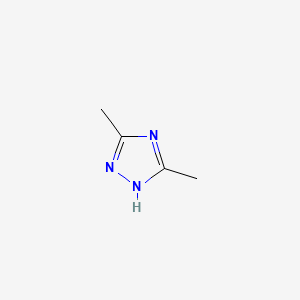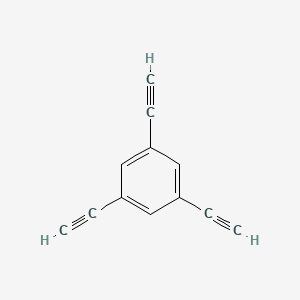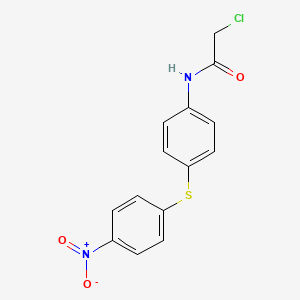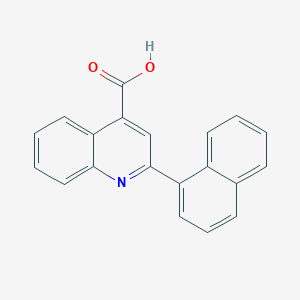
4-(Trifluoroacetyl)benzoic acid
概要
説明
4-(Trifluoroacetyl)benzoic acid is a chemical compound with the molecular formula C9H5F3O3 . It has a molecular weight of 218.13 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoroacetyl)benzoic acid consists of a benzoic acid moiety with a trifluoroacetyl group attached to the 4-position . The InChI string representation of the molecule isInChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15) . Physical And Chemical Properties Analysis
4-(Trifluoroacetyl)benzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 313.5±42.0 °C at 760 mmHg, and a flash point of 143.4±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .科学的研究の応用
Organic Synthesis
4-(Trifluoroacetyl)benzoic acid can be used as a reagent in organic synthesis. Its trifluoroacetyl group can act as a protecting group for amines, which can be useful in multi-step synthesis processes .
Pharmaceutical Research
In pharmaceutical research, 4-(Trifluoroacetyl)benzoic acid could potentially be used as a building block in the synthesis of new drugs. Its benzoic acid moiety is a common motif in many pharmaceutical compounds .
Material Science
In material science, 4-(Trifluoroacetyl)benzoic acid could be used in the synthesis of polymers or other materials. The trifluoroacetyl group could potentially impart unique properties to these materials .
Biochemical Studies
4-(Trifluoroacetyl)benzoic acid could be used in biochemical studies, for example, as a substrate in enzymatic reactions or as a ligand in protein binding studies .
Antifungal Activity
Some 4-(trifluoromethyl)benzoates, which are structurally similar to 4-(Trifluoroacetyl)benzoic acid, have shown antifungal activity . Therefore, it’s possible that 4-(Trifluoroacetyl)benzoic acid could also have potential antifungal applications.
Analytical Chemistry
In analytical chemistry, 4-(Trifluoroacetyl)benzoic acid could potentially be used as a standard or a tracer due to its unique trifluoroacetyl group .
作用機序
Target of Action
This compound is a fluorinated building block, which suggests it may be used in the synthesis of more complex molecules
Mode of Action
As a fluorinated building block, it likely interacts with its targets through the trifluoroacetyl group, which can influence the electronic properties of the molecule and potentially enhance its reactivity . More detailed studies are required to elucidate the exact mode of action.
Result of Action
As a building block, it’s likely used in the synthesis of more complex molecules, which could have various effects depending on their structure and targets .
Safety and Hazards
特性
IUPAC Name |
4-(2,2,2-trifluoroacetyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTZCRCZDLLXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207540 | |
| Record name | 4-(Trifluoroacetyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoroacetyl)benzoic acid | |
CAS RN |
58808-59-6 | |
| Record name | 4-(Trifluoroacetyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058808596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoroacetyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoroacetyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(trifluoroacetyl)benzoic acid in Oxone®-mediated epoxidations?
A1: 4-(Trifluoroacetyl)benzoic acid acts as a promoter in Oxone®-mediated epoxidations. [] This means it enhances the reactivity of Oxone® (potassium peroxymonosulfate), facilitating the transfer of an oxygen atom to an alkene to form an epoxide. While the exact mechanism is not fully elucidated in the provided abstract, the success of 4-(trifluoroacetyl)benzoic acid in this role suggests its potential for promoting environmentally friendly epoxidation reactions.
Q2: How does the structure of 4-(trifluoroacetyl)benzoic acid contribute to its function in ion-selective electrodes?
A2: Although the provided abstracts don't offer a detailed explanation of 4-(trifluoroacetyl)benzoic acid's specific interactions within the electrode membrane, its structure suggests a role in modulating ion permeability and selectivity. The presence of both a polar carboxylic acid group and a lipophilic trifluoroacetyl group likely influences its partitioning within the membrane and its interactions with target ions. Further research is needed to fully elucidate its precise function in this context. []
Q3: What are the advantages of using 4-(trifluoroacetyl)benzoic acid in these applications compared to other similar compounds?
A3: The research highlights a few key advantages:
- Recyclability in Epoxidation: 4-(Trifluoroacetyl)benzoic acid can be easily recovered after Oxone®-mediated epoxidations via simple base extraction, showcasing its potential for sustainable chemistry. []
- Potential for Ion Selectivity: The inclusion of 4-(trifluoroacetyl)benzoic acid in ion-selective electrode membranes suggests its ability to discriminate between different ions, a crucial feature for accurate sensing applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



